

# BMS-986176 (Rilzabrutinib): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986176 |           |
| Cat. No.:            | B8175935   | Get Quote |

DISCLAIMER: The compound identifier **BMS-986176** has been associated with both the Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib and the Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor LX-9211. This guide focuses on rilzabrutinib, the more extensively documented compound under this identifier in the context of immunology and oncology research.

## Introduction

BMS-986176, more commonly known as rilzabrutinib, is an orally bioavailable, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in the B-cell receptor (BCR) pathway and also plays a role in Fc receptor (FcR) signaling in other immune cells.[1][3][4] Its unique mechanism of combining high potency with a reversible covalent binding mode offers the potential for sustained target engagement while mitigating off-target effects.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for rilzabrutinib, intended for researchers and scientists in the field of drug development.

## **Chemical Structure and Properties**

Rilzabrutinib is a complex small molecule with the following key identifiers and physicochemical properties.

Table 1: Chemical and Physical Properties of Rilzabrutinib (BMS-986176)



| Property          | Value                                                                                                                                                                  |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile[2] |  |
| Synonyms          | PRN1008[6]                                                                                                                                                             |  |
| Molecular Formula | C36H40FN9O3[2][7][8]                                                                                                                                                   |  |
| Molecular Weight  | 665.77 g/mol [7][9]                                                                                                                                                    |  |
| CAS Number        | 1575596-29-0[2][10]                                                                                                                                                    |  |
| Appearance        | White to off-white solid[9][10]                                                                                                                                        |  |
| Solubility        | Freely soluble in ethanol, sparingly soluble in isopropyl alcohol, and practically insoluble in water.[9] Soluble in DMSO.[3]                                          |  |

## **Mechanism of Action and Signaling Pathway**

Rilzabrutinib functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and survival.[1][2] It forms a reversible covalent bond with a cysteine residue (Cys481) in the BTK active site.[1] This mode of inhibition allows for durable target occupancy and a slow off-rate, leading to sustained pharmacodynamic effects.[1][10]

The B-cell receptor (BCR) signaling pathway is a cornerstone of the adaptive immune response. Antigen binding to the BCR initiates a signaling cascade, starting with the activation of Src family kinases which phosphorylate the ITAMs of CD79A/B. This recruits and activates Syk, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then phosphorylates and activates phospholipase Cy2 (PLCy2). PLCy2 activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and activation of protein kinase C (PKC). These events culminate in the activation of transcription factors, such as NF-KB, which drive B-cell proliferation, differentiation, and antibody production.



By inhibiting BTK, rilzabrutinib effectively blocks this entire downstream cascade, thereby attenuating B-cell-mediated immune responses.[2]





Click to download full resolution via product page

Caption: The B-cell receptor signaling cascade and the inhibitory action of rilzabrutinib on BTK.

## **Experimental Data and Protocols**

The efficacy of rilzabrutinib has been characterized through various in vitro and in vivo assays. Below are summaries of key quantitative data and a representative experimental protocol.

Table 2: In Vitro Inhibitory Activity of Rilzabrutinib

| Assay                                   | Target/Cell Type | IC₅₀ Value (nM) |
|-----------------------------------------|------------------|-----------------|
| BTK Enzyme Activity                     | Recombinant BTK  | 1.3[10]         |
| B-cell Proliferation (Anti-IgM induced) | Human B-cells    | 5 ± 2.4[10]     |
| CD69 Expression                         | Human B-cells    | 123 ± 38[10]    |

# Experimental Protocol: In Vitro BTK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against BTK.

#### Materials:

- Recombinant human BTK enzyme
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- ATP
- Peptide substrate (e.g., a poly-Glu, Tyr peptide)
- Rilzabrutinib (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)



#### Microplate reader

#### Procedure:

- Prepare serial dilutions of rilzabrutinib in DMSO and then dilute in kinase buffer.
- Add the diluted rilzabrutinib solutions and the recombinant BTK enzyme to the wells of a microplate.
- Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Measure the luminescence or fluorescence signal using a microplate reader.

#### Data Analysis:

- The raw data is converted to percent inhibition relative to a no-inhibitor control.
- The IC<sub>50</sub> value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic dose-response curve.





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro BTK enzyme inhibition assay.



### Conclusion

Rilzabrutinib (BMS-986176) is a potent, selective, and orally available BTK inhibitor with a distinct reversible covalent mechanism of action. Its ability to effectively modulate the BCR signaling pathway provides a strong rationale for its investigation in a variety of B-cell-mediated diseases. The data presented herein offer a foundational understanding of its chemical and pharmacological properties, which are critical for its continued development and clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rilzabrutinib | C36H40FN9O3 | CID 73388818 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What clinical trials have been conducted for Rilzabrutinib? [synapse.patsnap.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Rilzabrutinib | CymitQuimica [cymitquimica.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BMS-986176 (Rilzabrutinib): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8175935#bms-986176-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com